molecular formula C13H15NOSi B8404362 5-((Trimethylsilyl)ethynyl)indolin-2-one

5-((Trimethylsilyl)ethynyl)indolin-2-one

Cat. No. B8404362
M. Wt: 229.35 g/mol
InChI Key: IFFJQBNBDLMIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09227962B2

Procedure details

To a solution of 5-iodoindolin-2-one (518 mg, 2 mmol), TEA (3 ml) and CuI (38 mg) in DMF (3 ml) was added to PdCl2(PPh3)2 (70 mg). The mixture was cooled to 0° C. and a solution of TMS-acetylene (1 ml). The mixture was maintained same temperature for 3 h, then warmed to rt. After stirring for overnight, the reaction mixture was concentrated in vacuo. The residue was purified by silica gel column chromatography to give 5-((trimethylsilyl)ethynyl)indolin-2-one (451 mg).
Quantity
518 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
38 mg
Type
catalyst
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[Si:12]([C:16]#[CH:17])([CH3:15])([CH3:14])[CH3:13]>CN(C=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:13][Si:12]([C:16]#[C:17][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2)([CH3:15])[CH3:14] |^1:27,46|

Inputs

Step One
Name
Quantity
518 mg
Type
reactant
Smiles
IC=1C=C2CC(NC2=CC1)=O
Name
TEA
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
38 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
70 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained same temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 451 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.